Ethene-1,1-diamine
Overview
Description
Ethene-1,1-diamine, also known as 1,1-diaminoethylene, is an organic compound with the molecular formula C₂H₆N₂. It is a colorless liquid with an ammonia-like odor and is a basic amine. This compound is a significant building block in chemical synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene-1,1-diamine can be synthesized through several methods. One common method involves the reaction of ethylene dichloride with ammonia under high pressure and temperature. This reaction produces this compound along with hydrogen chloride as a by-product. The reaction conditions typically involve temperatures around 180°C and pressures of several atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous feeding of ethylene dichloride and ammonia into a reactor, where the reaction takes place under controlled conditions. The resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form ethane-1,1-diamine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Produces ethane-1,1-diamine.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
Ethene-1,1-diamine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethene-1,1-diamine involves its interaction with various molecular targets. As a basic amine, it can form hydrogen bonds and coordinate with metal ions. These interactions can influence the reactivity and stability of the compound in different environments. The pathways involved include nucleophilic substitution and coordination with transition metals .
Comparison with Similar Compounds
Ethene-1,1-diamine can be compared with other similar compounds such as:
Ethylenediamine: Similar in structure but with different reactivity and applications.
1,2-Diaminoethane: Another diamine with distinct chemical properties.
Diethylenetriamine: A larger molecule with additional amine groups, leading to different uses and reactivity .
This compound stands out due to its unique combination of properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
ethene-1,1-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2/c1-2(3)4/h1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGRLBPZSRZQOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591493 | |
Record name | Ethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-36-4, 12602-25-4 | |
Record name | 1,1-Ethenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4363-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene-1,1-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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